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Compound of Interest

Compound Name: 3,6-Dihydro Risperidone

Cat. No.: B13434112

Get Quote

Executive Summary
In the high-stakes landscape of antipsychotic drug development, the purity of the Active

Pharmaceutical Ingredient (API) is paramount. 3,6-Dihydro Risperidone (often referred to as

Dehydro Risperidone) is a critical process-related impurity in the synthesis of Risperidone.

Structurally characterized by the presence of a double bond within the piperidine moiety, this

impurity poses specific challenges in downstream processing and analytical resolution.

This guide provides a comprehensive technical analysis of 3,6-Dihydro Risperidone, detailing

its formation mechanisms, rigorously validated analytical protocols, and process control

strategies. It is designed to serve as a definitive reference for CMC (Chemistry, Manufacturing,

and Controls) teams and analytical scientists.

Chemical Identity and Structural Analysis[1][2][3][4]
[5][6]
The core structural deviation of this impurity lies in the oxidation state of the central nitrogen-

containing ring. While Risperidone contains a fully saturated piperidine ring, the impurity

contains a 1,2,3,6-tetrahydropyridine ring (nomenclature often simplified to "3,6-dihydro" in
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reference to the specific unsaturation pattern relative to the pyridine baseline or simply

"dehydro" relative to the API).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Structural Significance
The presence of the double bond (typically at the C4-C5 position of the piperidine ring) alters

the conformational flexibility of the molecule. This planarity can shift the retention time (RT) in

Reverse Phase Chromatography (RP-HPLC) and creates a distinct UV absorption profile due

to extended conjugation, particularly if the double bond conjugates with the benzisoxazole

system.

Formation Mechanisms: Root Cause Analysis
Understanding the origin of 3,6-Dihydro Risperidone is the first step in mitigation. It is rarely a

degradation product of the final API but rather a carry-over impurity from the synthesis of the

key intermediate.

The "Parallel Pathway" Hypothesis
Risperidone is typically synthesized via an N-alkylation reaction between two key

intermediates:

Intermediate A: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[1]

Intermediate B: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-

one.[1]
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The Root Cause: Intermediate A is often synthesized via the reduction of a pyridine precursor

or the dehydration of a 4-hydroxy-piperidine precursor.

Incomplete Reduction: If the precursor (a pyridine derivative) is not fully hydrogenated, the

1,2,3,6-tetrahydropyridine analog remains.

Dehydration: If a 4-hydroxy-piperidine intermediate undergoes acid-catalyzed dehydration

during workup, the alkene (tetrahydropyridine) is formed.

This "Impurity Precursor" then competes with Intermediate A in the final coupling step, reacting

with Intermediate B to form 3,6-Dihydro Risperidone.
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To view exact molar ratios, purification steps, and HRP optimization
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Caption: Parallel synthesis pathway showing how the impurity originates from the

tetrahydropyridine precursor.

Analytical Strategy: Detection and Identification
Distinguishing 3,6-Dihydro Risperidone from the API requires high-resolution separation due

to their structural similarity.

High-Performance Liquid Chromatography (HPLC)
Protocol
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Standard C18 columns often struggle to resolve the "Dehydro" impurity from the main peak due

to similar hydrophobicity. The following method utilizes a Phenyl-Hexyl stationary phase to

exploit pi-pi interaction differences caused by the double bond.

Method Parameters:

Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0.

Mobile Phase B: Acetonitrile (ACN).

Flow Rate: 1.0 mL/min.

Detection: UV at 237 nm (Max absorption for benzisoxazole) and 280 nm.

Gradient:

0 min: 85% A / 15% B

20 min: 40% A / 60% B

25 min: 40% A / 60% B

26 min: 85% A / 15% B

Self-Validating Logic:

Why Phenyl-Hexyl? The impurity possesses an isolated double bond (or conjugated system)

in the piperidine ring. This increases its pi-electron density compared to the API. Phenyl

phases interact more strongly with these pi-electrons, typically increasing the retention of the

impurity relative to the API, improving resolution (Rs > 2.0).

Mass Spectrometry (LC-MS) Identification
For confirmation, Mass Spectrometry is the gold standard.

Ionization: ESI Positive Mode.
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Risperidone [M+H]+: m/z 411.2

3,6-Dihydro Risperidone [M+H]+: m/z 409.2

Differentiation: The -2 Da mass shift is diagnostic. In MS/MS fragmentation, the fragment

corresponding to the benzisoxazole-piperidine moiety will also show a -2 Da shift (e.g., m/z

201 vs 203).

NMR Characterization (Proton)
To definitively prove the position of the double bond (differentiating 3,6-dihydro from other

isomers), 1H-NMR is required.

Diagnostic Signal: Look for a multiplet in the alkene region (δ 5.8 – 6.0 ppm).

API Comparison: Risperidone has no signals in this region (except aromatic protons > 6.5

ppm). The appearance of a signal at ~5.9 ppm confirms the tetrahydropyridine structure.
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Caption: Decision tree for the definitive identification of 3,6-Dihydro Risperidone.

Remediation and Process Control
Controlling 3,6-Dihydro Risperidone requires strict specifications on the starting material

(Intermediate A).
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Specification Setting for Intermediate A
Limit: The content of 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1,2,3,6-tetrahydropyridine in

Intermediate A must be controlled.

Calculation: Based on the known purge factor of the final coupling step. If the coupling is

non-selective (reaction rates of API vs Impurity are similar), the impurity level in the

intermediate will directly translate to the API.

Target: Typically < 0.15% in Intermediate A to ensure < 0.10% in the final API without

recrystallization.

Purification
If the impurity is formed, it is difficult to remove via standard crystallization due to structural

isomorphism.

Recommended Strategy: Use preparative HPLC or salt formation (e.g., Oxalate or Fumarate

salts) which may offer better discrimination between the saturated and unsaturated bases

compared to the free base form.

Regulatory Context (ICH Guidelines)
ICH Q3A/Q3B: As a known related substance, it must be reported if >0.05% (reporting

threshold) and identified if >0.10%.

Genotoxicity (ICH M7): While "dihydro" implies an alkene, it is generally considered a

structural analog of the API without specific "alerting" functionality (like an epoxide or Michael

acceptor) unless the double bond is conjugated in a reactive manner. However, a specific in

silico assessment (e.g., DEREK, SARAH) should be performed to confirm it is Class 4 or 5

(non-mutagenic).

Reference Standards: Validated reference standards for 3,6-Dihydro Risperidone (CAS

168906-58-9) are commercially available and required for method validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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